molecular formula C13H17N3 B018828 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile CAS No. 125743-63-7

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Número de catálogo B018828
Número CAS: 125743-63-7
Peso molecular: 215.29 g/mol
Clave InChI: IVSYNRMJMLDSIB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile and its derivatives typically involves direct reductive alkylation of 1-methylpiperazine, showcasing a straightforward and efficient approach with high yields. Koroleva et al. (2012) detailed a practical synthesis method yielding the key precursor for imatinib through this process in 95–99% yields, highlighting the method's scalability for large-scale production (Koroleva et al., 2012).

Molecular Structure Analysis

The molecular structure of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile derivatives has been investigated through various spectroscopic techniques, including IR, NMR, and mass spectrometry, to confirm their composition and structural integrity. These analyses are crucial for the development of pharmaceuticals, ensuring the correct molecular framework is obtained for desired biological activities.

Chemical Reactions and Properties

This compound participates in numerous chemical reactions, forming the backbone for the synthesis of a wide array of bioactive molecules. Its ability to undergo nucleophilic substitution reactions, as shown in the synthesis of pyridine-3-carbonitrile derivatives, underscores its versatility in medicinal chemistry applications (Mishriky & Moustafa, 2013).

Aplicaciones Científicas De Investigación

  • It is useful in synthesizing new series of benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]benzazepine derivatives (Kohara et al., 2002).

  • It serves as a key intermediate in the synthesis of the antileukemic agent imatinib (Koroleva et al., 2011).

  • Derivatives of this compound show potential as active-site inhibitors of sphingosine 1-phosphate lyase, which can be used in the treatment of multiple sclerosis (Weiler et al., 2014).

  • Its synthesized form as 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride has potential applications in organic synthesis and adsorption studies (Lu Xiao-qin, 2010).

  • The compound is a potent anti-inflammatory agent and exhibits antinociceptive activity in pain models (Altenbach et al., 2008).

  • 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, a related compound, is an important intermediate in diarylpyrimidine HIV-1 reverse transcriptase inhibitors and its derivatives (Ju Xiu-lia, 2015).

  • 4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzoxazepines, thienoanalogues of loxapine, a potent antipsychotic drug, demonstrate potent neuroleptic activity (Kohara et al., 2002).

  • Its synthesis as 4-((4-methylpiperazin-1-yl)methyl)benzoic acid is scalable for large-scale production and is a key precursor to imatinib (Koroleva et al., 2012).

  • The synthesized benzimidazoles containing piperazine or morpholine skeleton exhibited high antioxidant activity and glucosidase inhibitory potential, suggesting potential therapeutic applications (Özil et al., 2018).

  • 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives have been identified as orally available inhibitors of HCV with a novel mechanism of action, showing promise as entry inhibitors for single or combinational therapeutic potential (Xin-bei Jiang et al., 2020).

  • The synthesized compounds from this chemical were tested and evaluated as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

  • Compound 57 derived from it has significant anti-inflammatory properties in a carrageenan-induced paw-edema model (Smits et al., 2008).

Safety And Hazards

This compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13/h2-5H,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSYNRMJMLDSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428764
Record name 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

CAS RN

125743-63-7
Record name 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under the argon atmosphere, 4-methylpiperazine (2.00 g, 20.0 mmole) and potassium carbonate (3.41 g, 24.7 mole) were added to a solution of 4-cyanobenzyl bromide (3.20 g, 16.3 mole) in tetrahydrofuran (30 ml). After stirring at room temperature for 18 hours, the mixture was diluted with water and extracted with ethyl acetate. The organic layer was washed with water followed by a saturated aqueous saline, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give 4-(4-methyl-1-piperazinylmethyl)benzonitrile as a colorless crystalline powder (1.49 g, 42.4%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.41 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Citations

For This Compound
4
Citations
S Mokhtari, M Mosaddegh, MH Moghadam… - Iranian Journal of …, 2012 - ncbi.nlm.nih.gov
The assessment of the degree or rate of cellular proliferation and cell viability is critical for the assessment of the effects of drugs on both normal and malignant cell populations. In the …
Number of citations: 18 www.ncbi.nlm.nih.gov
WH Malki, AM Gouda, HEA Ali, R Al-Rousan… - European Journal of …, 2018 - Elsevier
Protein kinases are promising therapeutic targets for cancer therapy. Here, we applied multiple approaches to optimize the potency and selectivity of our reported alloxazine scaffold. …
Number of citations: 21 www.sciencedirect.com
W Dong - 2023 - search.proquest.com
Studies have found that the three-dimensionality of a drug candidate has a positive correlation with success in clinical trials, which revitalizes general interest in installing C SP 3-…
Number of citations: 0 search.proquest.com
S Mokhtari, AN Shirazi, RK Tiwari, K Parang… - Med chem, 2015 - auhs.edu
Synthesis of 3-Arylidene and 3-Arylimine Oxindole Derivatives and Evaluation of Their Src Kinase Inhibitory and Antiproliferativ Page 1 Mokhtari et al., Med chem 2015, 5:6 DOI: 10.4172…
Number of citations: 2 www.auhs.edu

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.